3-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]propanoic acid
Description
3-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]propanoic acid is a thiazole derivative featuring a 2-chlorophenyl substituent at position 2 of the thiazole ring and a propanoic acid chain at position 4. Its hydrochloride form has the molecular formula C₁₂H₁₁Cl₂NO₂S and a molecular weight of 304.19 g/mol . Thiazole derivatives are widely studied for their biological activities, including anti-inflammatory, antimicrobial, and enzyme-inhibitory properties. The chloro-substituent enhances lipophilicity, which may influence bioavailability and target binding.
Structure
3D Structure
Properties
IUPAC Name |
3-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c13-10-4-2-1-3-9(10)12-14-8(7-17-12)5-6-11(15)16/h1-4,7H,5-6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEGGFLXWNJZBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CS2)CCC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiourea with α-Bromoketone Intermediates
The most widely reported method involves cyclocondensation between α-bromoketones and thiourea derivatives. For example, 1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone is treated with phenyltrimethylammonium tribromide to generate α-bromoketones, which subsequently react with thiourea in ethanol at 65–75°C to form 2-aminothiazole intermediates . This step achieves 57% yield, with the reaction mechanism proceeding through nucleophilic attack of the thiol group on the electrophilic carbonyl carbon, followed by cyclization .
Critical parameters:
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Solvent system : Ethanol/water mixtures (1:1 v/v) prevent byproduct formation.
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Temperature control : Maintaining 65–75°C ensures complete conversion without decomposition .
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Workup : Alkaline aqueous NaOH (1 M) precipitates the thiazole product, simplifying isolation .
Suzuki-Miyaura Cross-Coupling for Thiazole Functionalization
Palladium-catalyzed coupling introduces the 2-chlorophenyl group to the thiazole ring. Using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and di-tert-butyl(2′,4′,6′-triisopropylbiphenyl-2-yl)phosphine (di-tBuXPhos) as ligands, 4-bromothiazole intermediates react with 2-chlorophenylboronic acid in toluene/water (3:1) at 80–100°C . This method achieves 81% yield with <5% homocoupling byproducts.
Optimization insights :
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Ligand selection : Bulky phosphine ligands suppress oxidative addition side reactions.
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Base : Cesium carbonate (Cs₂CO₃) enhances transmetalation efficiency compared to K₂CO₃ .
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Scale-up limitations : Catalyst loading must be maintained at 2 mol% Pd to prevent cost escalation .
Microwave-Assisted Knoevenagel Condensation
Microwave irradiation significantly accelerates the formation of the propanoic acid side chain. Reacting 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones with malonic acid derivatives under microwave conditions (90 W, 80°C, 60 min) achieves 89% yield . The open-vessel configuration allows continuous removal of water, shifting equilibrium toward product formation .
Representative conditions :
| Parameter | Value |
|---|---|
| Reactor | Synthewave® 402 (mono-mode) |
| Power | 90 W |
| Temperature | 80°C |
| Catalyst | Sodium acetate (1.2 eq) |
| Solvent | Glacial acetic acid |
This method reduces reaction time from 24 h (conventional heating) to 1 h while improving purity to ≥95% .
Hydrolysis of Ester Precursors
Ethyl 3-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]propanoate undergoes alkaline hydrolysis using NaOH (1 M) in ethanol/THF (1:1) at 50–60°C . The reaction completes within 4 h, yielding 92% of the carboxylic acid after acidification with HCl.
Purification challenges :
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Residual sodium salts require multiple washes with cold ethanol.
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Recrystallization from ethanol/water (3:1) enhances purity to >99% .
Comparative Analysis of Synthetic Routes
Stereochemical Considerations in Thiazole Formation
The configuration at C4 of the thiazole ring influences biological activity. Using (2R)-2-methylpyrrolidine as a chiral auxiliary during the Mannich reaction step introduces a stereocenter, yielding enantiomerically enriched products (ee > 85%) . X-ray crystallography confirms the Z-configuration of the exocyclic double bond in intermediates .
Industrial-Scale Production Challenges
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Cost optimization : Replacing Pd₂(dba)₃ with cheaper Pd(OAc)₂ reduces catalyst costs by 40% without sacrificing yield .
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Waste management : Bromide byproducts require treatment with AgNO₃ to meet EPA discharge limits .
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Storage stability : The free acid form is hygroscopic; converting to potassium salt improves shelf life .
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds.
Scientific Research Applications
Introduction to 3-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]propanoic acid
This compound is a thiazole derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a thiazole ring and a chlorophenyl group. The molecular formula for this compound is , with a molecular weight of approximately 282.75 g/mol.
Anticancer Activity
Recent studies have demonstrated that thiazole derivatives, including this compound, exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, showing promising results in inhibiting cell proliferation.
Case Studies:
- Study on Prostate Cancer : A study indicated that the compound inhibited the proliferation of prostate cancer cells by inducing apoptosis and disrupting cell cycle progression. The mechanisms involved include the inhibition of key signaling pathways associated with cancer cell survival and proliferation.
- Melanoma Research : Another investigation focused on melanoma cells, where the compound demonstrated selective cytotoxicity at low micromolar concentrations. This suggests its potential as a therapeutic agent in treating aggressive forms of skin cancer.
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has been studied for its anti-inflammatory activities. The compound appears to modulate inflammatory responses by targeting specific cytokines and pathways involved in inflammation.
Findings:
- Cytokine Inhibition : Research has shown that this compound can significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This indicates its potential use in treating inflammatory diseases.
- Mechanistic Insights : The anti-inflammatory action may be attributed to the inhibition of the NF-kB signaling pathway, which plays a crucial role in regulating immune responses and inflammation.
Neuroprotective Effects
Emerging research suggests that thiazole derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases.
Investigative Studies:
- Neuroprotection in Models : Experimental models of neurodegeneration have shown that compounds similar to this compound can protect neuronal cells from oxidative stress and apoptosis.
Summary Table of Biological Activities
| Activity Type | Observed Effects | Reference Studies |
|---|---|---|
| Anticancer | Cytotoxicity against prostate cancer and melanoma | Study on prostate cancer cell lines; melanoma studies |
| Anti-inflammatory | Reduction of TNF-alpha and IL-6 levels | In vitro studies on inflammatory cytokines |
| Neuroprotective | Protection against oxidative stress | Neurodegeneration models |
Mechanism of Action
The mechanism of action of 3-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]propanoic acid involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with inflammatory pathways to exert anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally distinct from other thiazole-based propanoic acid derivatives due to variations in substituents on the thiazole ring and modifications to the propanoic acid chain. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Key Structural and Functional Differences:
Halogenation: The 2-chloro-6-fluorophenyl substituent in combines chloro and fluoro groups, which may alter electronic properties and metabolic resistance compared to the target compound.
Propanoic Acid Modifications: Branching: The 2-methylpropanoic acid chain in reduces conformational flexibility compared to the linear chain in the target compound. Salt Formation: The hydrochloride form improves water solubility, whereas free acids (e.g., ) may exhibit lower solubility.
Pharmacological Implications: Thiazole derivatives with aryl substituents (e.g., ) are often explored for anti-inflammatory or antimicrobial activity, akin to ibuprofen (a propanoic acid derivative) .
Biological Activity
3-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]propanoic acid, also known as 2-amino-3-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]propanoic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by various studies and findings.
Chemical Structure and Properties
- Molecular Formula: C12H11ClN2O2S
- Molecular Weight: 282.75 g/mol
- CAS Number: 1218071-59-0
The compound's structure includes a thiazole ring and a chlorophenyl group, which are significant for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. For instance:
- In Vitro Studies: A study reported that thiazole derivatives exhibited promising activity against multidrug-resistant Gram-positive pathogens. The compound was tested against various bacterial strains, showing significant inhibition zones compared to controls .
- Mechanism of Action: The antimicrobial activity is attributed to the ability of thiazole compounds to disrupt bacterial cell walls and inhibit essential enzymes involved in bacterial metabolism.
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies:
- Cell Viability Assays: In a study involving human cancer cell lines (A549 and Caco-2), the compound demonstrated a dose-dependent reduction in cell viability. Notably, it reduced the viability of Caco-2 cells by approximately 39.8% at 100 µM concentration compared to untreated controls (p < 0.001) .
- Structure-Activity Relationship: Variations in the thiazole structure significantly influenced anticancer activity. For example, modifications such as adding methyl groups enhanced efficacy against specific cancer cell lines .
Research Findings Summary Table
Case Studies
- Antimicrobial Efficacy Against Resistant Strains:
- Anticancer Activity in Animal Models:
Q & A
Q. What are the key steps in synthesizing 3-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]propanoic acid, and how is its structural integrity confirmed?
Methodological Answer: The synthesis typically involves:
- Reaction of thioureido acids with chloroacetone or bromoacetophenone in refluxing acetone (4–6 hours) to form the thiazole core .
- Purification via dilution with water, sodium acetate addition, and recrystallization from methanol or ethanol .
- Structural confirmation using:
- 1H/13C NMR to verify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.29–7.86 ppm, thiazole-CH at δ 6.10–6.16 ppm) .
- IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1715 cm⁻¹) .
- Elemental analysis to validate purity (e.g., C, H, N within ±0.3% of theoretical values) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Essential for mapping proton and carbon environments, especially distinguishing thiazole protons (δ 6.10–6.16 ppm) and aromatic substituents .
- IR Spectroscopy : Confirms carboxylic acid (O–H stretch at ~3459 cm⁻¹) and thiazole ring vibrations (C–N/C–S stretches at ~1506 cm⁻¹) .
- Mass Spectrometry (MS) : Validates molecular weight via molecular ion peaks (e.g., [M+H]+ for derivatives) .
- Elemental Analysis : Ensures stoichiometric purity, particularly for nitrogen and sulfur content .
Advanced Research Questions
Q. How can reaction conditions be optimized to introduce diverse substituents on the thiazole ring?
Methodological Answer:
- Substituent Variation : Use aromatic aldehydes (e.g., cinnamaldehyde) or ketones in condensation reactions under reflux (80°C, 3 hours) to introduce acryloyl or acetyl groups .
- Catalytic Additives : Sodium carbonate or acetate buffers stabilize intermediates during aldol-like condensations .
- Solvent Selection : Dry acetone or 2-propanol enhances reaction efficiency for brominated derivatives .
- Yield Optimization : Adjust stoichiometry (e.g., 1:1.2 molar ratio of thioureido acid to aldehyde) and monitor via TLC .
Q. How should researchers address contradictory bioactivity data across structural analogs?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., 4-fluorophenyl vs. 4-chlorophenyl) and assess bioactivity in standardized assays (e.g., enzyme inhibition) .
- Statistical Validation : Use ANOVA or dose-response curves to confirm significance of activity differences .
- Metabolic Stability Tests : Evaluate if conflicting results arise from differential metabolic degradation (e.g., cytochrome P450 assays) .
Q. What strategies resolve discrepancies in spectral data interpretation (e.g., overlapping NMR peaks)?
Methodological Answer:
- 2D NMR Techniques : Employ COSY or HSQC to resolve overlapping signals (e.g., distinguishing NCH2 and aromatic protons) .
- Variable Temperature NMR : Identify dynamic effects causing peak broadening .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian software) .
Q. How does the chlorophenyl substituent influence pharmacological activity compared to other aryl groups?
Methodological Answer:
- Electron-Withdrawing Effects : The 2-chlorophenyl group increases electrophilicity, potentially enhancing receptor binding via halogen bonds .
- Comparative Bioassays : Test analogs with fluorophenyl or methylphenyl groups in target assays (e.g., antimicrobial or anti-inflammatory) to isolate substituent effects .
- Crystallographic Analysis : Use X-ray diffraction (e.g., as in ) to map interactions between the chlorophenyl group and biological targets .
Q. What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .
Q. How can researchers design studies to explore the thiazole ring’s role in molecular interactions?
Methodological Answer:
- X-ray Crystallography : Determine crystal structures to analyze π-π stacking or hydrogen-bonding interactions (e.g., as in ) .
- Molecular Docking : Simulate binding poses with target proteins (e.g., kinases) using AutoDock Vina .
- Isosteric Replacement : Synthesize analogs with oxazole or pyridine rings and compare bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
